molecular formula C9H11Cl2N B12086518 (1R)-1-(2,6-dichlorophenyl)propan-1-amine

(1R)-1-(2,6-dichlorophenyl)propan-1-amine

Cat. No.: B12086518
M. Wt: 204.09 g/mol
InChI Key: UDUDBWXCNNICCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(2,6-dichlorophenyl)propan-1-amine is an organic compound characterized by the presence of a propan-1-amine group attached to a 2,6-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-dichlorophenyl)propan-1-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,6-dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R)-1-(2,6-dichlorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,6-dichlorophenyl)ethan-1-amine
  • (1R)-1-(2,6-dichlorophenyl)butan-1-amine
  • (1R)-1-(2,6-dichlorophenyl)pentan-1-amine

Uniqueness

(1R)-1-(2,6-dichlorophenyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl ring and the propan-1-amine group allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUDBWXCNNICCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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